N-(4-tert-butylphenyl)-3-methoxybenzene-1-sulfonamide
CAS No.: 670271-64-4
Cat. No.: VC5723118
Molecular Formula: C17H21NO3S
Molecular Weight: 319.42
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 670271-64-4 |
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Molecular Formula | C17H21NO3S |
Molecular Weight | 319.42 |
IUPAC Name | N-(4-tert-butylphenyl)-3-methoxybenzenesulfonamide |
Standard InChI | InChI=1S/C17H21NO3S/c1-17(2,3)13-8-10-14(11-9-13)18-22(19,20)16-7-5-6-15(12-16)21-4/h5-12,18H,1-4H3 |
Standard InChI Key | FOMXWNAHEUHOAK-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
N-(4-tert-Butylphenyl)-3-methoxybenzene-1-sulfonamide consists of a benzene ring substituted with a sulfonamide group at position 1, a methoxy group at position 3, and a 4-tert-butylphenyl moiety attached to the sulfonamide nitrogen. The molecular formula is C₁₇H₂₁NO₃S, with a molecular weight of 319.42 g/mol. Key structural features include:
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A tert-butyl group (C(CH₃)₃) imparting steric bulk and lipophilicity.
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A methoxy group (-OCH₃) contributing to electronic effects and solubility.
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A sulfonamide bridge (-SO₂NH-) enabling hydrogen bonding and biological activity .
Comparative Structural Analysis
The compound shares structural homology with:
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4-tert-Butylbenzenesulfonamide (C₁₀H₁₅NO₂S): A simpler analog lacking the methoxy group .
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N-(tert-butyl)-4-methoxy-3-(6-methyl triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide (C₂₁H₂₃N₅O₃S): A pharmacologically active derivative with a triazolo-phthalazine substituent .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of N-(4-tert-butylphenyl)-3-methoxybenzene-1-sulfonamide typically involves:
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Sulfonylation: Reaction of 3-methoxybenzenesulfonyl chloride with 4-tert-butylaniline in the presence of a base (e.g., triethylamine) .
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Protection/Deprotection: Use of tert-butyldimethylsilyl (TBS) groups to protect reactive sites during intermediate steps, as demonstrated in analogous sulfonamide syntheses .
Representative Reaction Scheme:
Process Optimization
Critical parameters for scalability and yield include:
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Temperature Control: Maintaining 0–5°C during sulfonylation to minimize side reactions .
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Solvent Selection: Dichloromethane or tetrahydrofuran (THF) for optimal reagent solubility .
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Purification: Recrystallization from ethanol/water mixtures to achieve >95% purity .
Physicochemical Properties
Physical Properties
Property | Value |
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Melting Point | 145–148°C (estimated) |
Solubility | Soluble in DMSO, THF; sparingly in water |
LogP (Partition Coefficient) | 3.2 (predicted) |
Spectroscopic Characterization
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